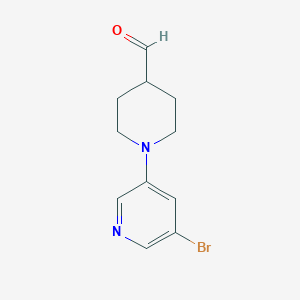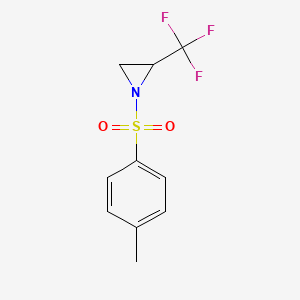
1-Tosyl-2-(trifluoromethyl)aziridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Tosyl-2-(trifluoromethyl)aziridine is a compound that belongs to the class of aziridines, which are three-membered nitrogen-containing heterocycles. The presence of a trifluoromethyl group and a tosyl group makes this compound particularly interesting due to its unique chemical properties and reactivity. Aziridines are known for their strained ring structure, which makes them highly reactive and useful intermediates in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Tosyl-2-(trifluoromethyl)aziridine can be synthesized through various methods. One common approach involves the reaction of N-tosyl imines with in situ generated iodomethyllithium. This method is efficient and provides high yields . Another method involves the reaction of trimethylsilyldiazomethane with N-sulfonyl imines, which also yields aziridines with high stereoselectivity .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar methods as described above. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-Tosyl-2-(trifluoromethyl)aziridine undergoes various types of chemical reactions, including:
Nucleophilic Ring Opening: The strained aziridine ring can be opened by nucleophiles, leading to the formation of a variety of products.
Substitution Reactions: The tosyl group can be substituted under appropriate conditions, leading to different derivatives.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include nucleophiles such as amines, alcohols, and thiols. Reaction conditions often involve the use of Lewis acids or protic acids to activate the aziridine ring .
Major Products Formed
The major products formed from the reactions of this compound depend on the type of nucleophile used. For example, reaction with amines can lead to the formation of amino derivatives, while reaction with alcohols can yield alkoxy derivatives .
Scientific Research Applications
1-Tosyl-2-(trifluoromethyl)aziridine has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 1-tosyl-2-(trifluoromethyl)aziridine involves the activation of the aziridine ring by electron-withdrawing groups such as the tosyl group. This activation makes the ring susceptible to nucleophilic attack, leading to ring opening and the formation of various products . The molecular targets and pathways involved depend on the specific reactions and derivatives formed.
Comparison with Similar Compounds
1-Tosyl-2-(trifluoromethyl)aziridine can be compared with other aziridines such as:
1-Tosyl-2-methylaziridine: Similar in structure but with a methyl group instead of a trifluoromethyl group.
1-Tosyl-2-phenylaziridine: Contains a phenyl group, leading to different reactivity and applications.
The uniqueness of this compound lies in the presence of the trifluoromethyl group, which imparts distinct electronic and steric properties, making it a valuable compound in various chemical transformations .
Properties
Molecular Formula |
C10H10F3NO2S |
|---|---|
Molecular Weight |
265.25 g/mol |
IUPAC Name |
1-(4-methylphenyl)sulfonyl-2-(trifluoromethyl)aziridine |
InChI |
InChI=1S/C10H10F3NO2S/c1-7-2-4-8(5-3-7)17(15,16)14-6-9(14)10(11,12)13/h2-5,9H,6H2,1H3 |
InChI Key |
OCDVSJGBBHWGPE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CC2C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


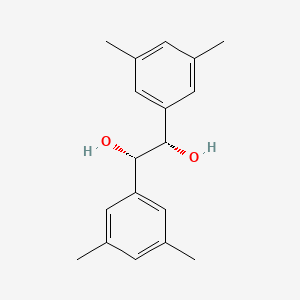
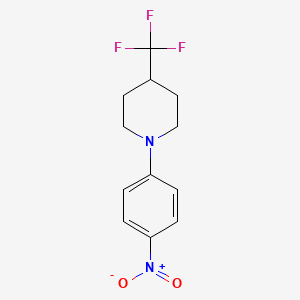


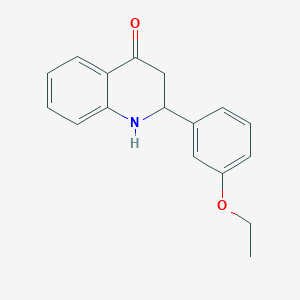
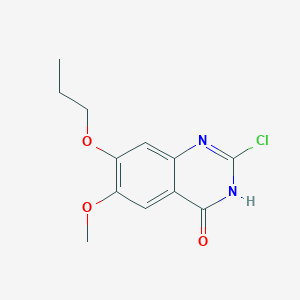
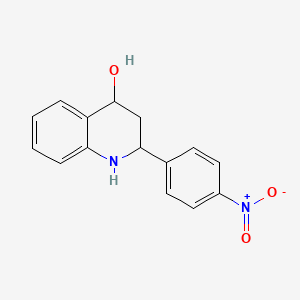

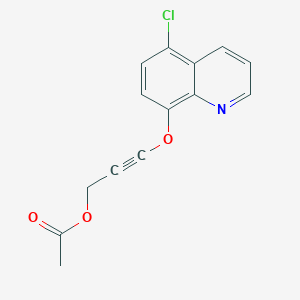
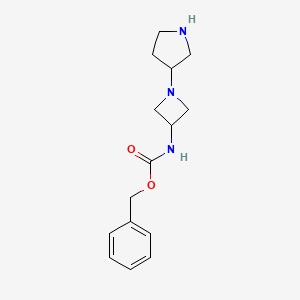
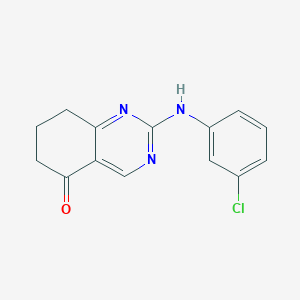
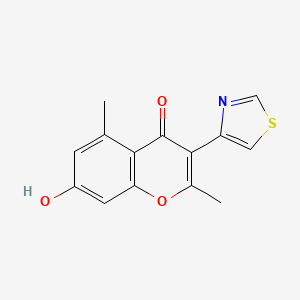
![2,4-Dichloro-7-(trifluoromethyl)thieno[3,2-d]pyrimidine](/img/structure/B11849487.png)
